molecular formula C30H40O7 B14026973 23S-hydroxy-11,15-dioxo-ganoderic acid DM

23S-hydroxy-11,15-dioxo-ganoderic acid DM

Cat. No.: B14026973
M. Wt: 512.6 g/mol
InChI Key: PILMPTUAXYPAME-RLRIJBOTSA-N
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Description

23S-hydroxy-11,15-dioxo-ganoderic acid DM is a compound isolated from the fruit bodies of Ganoderma lucidum, a type of medicinal mushroom. This compound belongs to the class of triterpenoids, specifically lanostanoid triterpenes . It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 23S-hydroxy-11,15-dioxo-ganoderic acid DM typically involves extraction from the fruit bodies of Ganoderma lucidum. The extraction process includes solvent extraction, followed by purification steps such as column chromatography . Specific synthetic routes and reaction conditions for this compound are not extensively documented, as it is primarily obtained through natural extraction methods.

Industrial Production Methods

Industrial production of this compound is largely dependent on the cultivation of Ganoderma lucidum and subsequent extraction processes. The cultivation involves growing the mushroom under controlled conditions to maximize the yield of the desired compound. The extraction process is then scaled up to industrial levels, ensuring the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

23S-hydroxy-11,15-dioxo-ganoderic acid DM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

23S-hydroxy-11,15-dioxo-ganoderic acid DM has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of triterpenoids and their chemical properties.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in traditional medicine.

    Industry: It is used in the development of natural health products and supplements

Mechanism of Action

The mechanism of action of 23S-hydroxy-11,15-dioxo-ganoderic acid DM involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The compound may also interact with specific enzymes and receptors, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Ganoderic acid A
  • Ganoderic acid B
  • Ganoderic acid C
  • Ganoderic acid D

Uniqueness

23S-hydroxy-11,15-dioxo-ganoderic acid DM is unique due to its specific structural features, such as the presence of hydroxyl and oxo groups at specific positions.

Properties

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

IUPAC Name

(E,4R,6R)-4-hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid

InChI

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21,31H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17-,18-,21?,28+,29-,30+/m1/s1

InChI Key

PILMPTUAXYPAME-RLRIJBOTSA-N

Isomeric SMILES

C[C@H](C[C@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

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